molecular formula C5H3Cl2NO2S B041607 6-chloropyridine-3-sulfonyl Chloride CAS No. 6684-39-5

6-chloropyridine-3-sulfonyl Chloride

Cat. No. B041607
CAS RN: 6684-39-5
M. Wt: 212.05 g/mol
InChI Key: QXZKKHONVQGXAK-UHFFFAOYSA-N
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Patent
US08735414B2

Procedure details

A solution of SO2 was prepared by adding thionyl chloride (24.2 mL) into stirring water (144 mL) containing copper (I) chloride (87.0 mg). The solution was then stirred at room temperature overnight. 5-Amino-2-chloropyridine (10.0 g, 77.8 mmol) was added into stirring conc. aq. HCl (80 mL) portionwise. The mixture was stirred until all solid dissolved and was then cooled to −5° C. Into the mixture was added dropwise a solution of sodium nitrite (5.9 g, 85.6 mmol) dissolved in 24 mL of water while the temperature was kept between −5° C. and 0° C. The resulting mixture was stirred for 30 minutes after the completion of the addition and then added dropwise into the aqueous solution of SO2. The temperature was kept below 0° C. during the addition. After the addition the mixture was stirred for 1 h below 0° C. and then filtered. The cake was washed with ice-cold water, dissolved in CH2Cl2, dried over Na2SO4 and concentrated to give 2-chloropyridine-5-sulfonyl chloride as a grey solid (13.6 g, 82%). 1H NMR (500 MHz, CDCl3): δ 9.04 (1H, d, J=2.4 Hz), 8.27 (1H, dd, J=8.5 Hz, J=2.6 Hz), 7.62 (1H, dd, J=8.5 Hz, J=0.4 Hz).
Quantity
24.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
5.9 g
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Quantity
87 mg
Type
catalyst
Reaction Step Six
Name
Quantity
144 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1]([Cl:4])(Cl)=[O:2].N[C:6]1[CH:7]=[CH:8][C:9]([Cl:12])=[N:10][CH:11]=1.Cl.N([O-])=[O:15].[Na+]>O.[Cu]Cl>[Cl:12][C:9]1[CH:8]=[CH:7][C:6]([S:1]([Cl:4])(=[O:2])=[O:15])=[CH:11][N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
24.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=NC1)Cl
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
87 mg
Type
catalyst
Smiles
[Cu]Cl
Step Seven
Name
Quantity
144 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution of SO2 was prepared
STIRRING
Type
STIRRING
Details
The mixture was stirred until all solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to −5° C
CUSTOM
Type
CUSTOM
Details
was kept between −5° C. and 0° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
after the completion of the addition
ADDITION
Type
ADDITION
Details
added dropwise into the aqueous solution of SO2
ADDITION
Type
ADDITION
Details
The temperature was kept below 0° C. during the addition
ADDITION
Type
ADDITION
Details
After the addition the mixture
STIRRING
Type
STIRRING
Details
was stirred for 1 h below 0° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with ice-cold water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.